![molecular formula C12H11NO3 B1300245 4-(1H-indol-3-yl)-4-oxobutanoic acid CAS No. 835-45-0](/img/structure/B1300245.png)
4-(1H-indol-3-yl)-4-oxobutanoic acid
Overview
Description
4-(1H-indol-3-yl)-4-oxobutanoic acid is a compound that features an indole ring, which is a structure of significant interest in medicinal chemistry due to its presence in many biologically active molecules. The indole ring is substituted at the 3-position, indicating that the compound may have unique chemical properties and potential biological activity.
Synthesis Analysis
The synthesis of related 4-substituted 2,4-dioxobutanoic acids has been reported, where lipophilic substituents were introduced to create potent inhibitors of glycolic acid oxidase . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis. For instance, the synthesis of indolyl substituted 4-oxobut-2-enoic acids has been described, which could serve as a starting point for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of a related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was confirmed using various spectroscopic techniques, including IR, NMR, and X-ray diffraction . These techniques could similarly be employed to analyze the molecular structure of this compound. The vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential map of the related compound were also studied, which could provide insights into the electronic properties of this compound .
Chemical Reactions Analysis
The compound's reactivity can be inferred from similar structures, such as the aza-Michael addition reactions performed with substituted 4-hetereoaryl-4-oxobut-2-enoic acids . These reactions could potentially be applicable to this compound, allowing for the creation of multifunctional homotryptophan analogues. Additionally, the thioacetalization of carbonyl compounds using a related 3-oxobutanoic acid derivative suggests that this compound could participate in similar selective reactions .
Physical and Chemical Properties Analysis
The physical properties, such as thermal stability and melting point, of a semi-organometallic nonlinear optical crystal incorporating a related 4-oxobutanoic acid derivative, were characterized . These properties are crucial for practical applications and could be relevant to this compound if it were to be used in similar applications. The dielectric properties and surface morphology of the crystal were also studied, which could be compared to those of this compound if it were to be crystallized .
Scientific Research Applications
Synthesis and Application in Drug Design
4-(1H-indol-3-yl)-4-oxobutanoic acid has been used as a precursor in the synthesis of various compounds with potential therapeutic applications. One study describes its transformation into ethyl 4-(1H-indol-3-yl)butanoate, 4-(1H-indol-3-yl)butanohydrazide, and 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol. These derivatives were then used to synthesize novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, showing potent in vitro inhibitory potential against urease enzyme, suggesting their use in drug designing programs (Nazir et al., 2018).
Antitumor Activities
A study investigating the effects and mechanisms of 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin derivatives on tumor cells showed that these compounds, particularly compound 3l, exhibited significant inhibitory effect and selectivity against A549/DDP cells. This suggests the potential of such derivatives in developing new multi-drug resistant anti-tumor drugs (Yang, Liang, & Liu, 2023).
Anxiolytic Potential
Research on the structure of a dipeptoid containing this compound indicated its potential as a highly potent anxiolytic compound. This finding could be relevant for the development of new treatments for anxiety disorders (Debaerdemaeker, Heigl, & Steiner, 1993).
Computational Analysis in Inhibitor Study
A computational analysis studying the inhibition mechanism of Notum, an enzyme involved in Wnt signaling pathway modulation, utilized derivatives of 4-(indolin-1-yl)-4-oxobutanoic acid as irreversible inhibitors. This study provides insights into both the inhibition and catalytic mechanisms of Notum, relevant for therapeutic strategies against diseases like osteoporosis, cancer, and Alzheimer’s (Yildiz & Yildiz, 2022).
Future Directions
The future directions for research on 4-(1H-indol-3-yl)-4-oxobutanoic acid are promising. The compound has been extensively explored as a potential anti-tubercular agent . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . In addition, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
properties
IUPAC Name |
4-(1H-indol-3-yl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-11(5-6-12(15)16)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUOPJQCFYTMGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352597 | |
Record name | Indole-3-(4'-oxo)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
835-45-0 | |
Record name | Indole-3-(4'-oxo)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 835-45-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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